Glycyl-L-tryptophylglycyl-L-tryptophylglycine
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Overview
Description
Glycyl-L-tryptophylglycyl-L-tryptophylglycine is a peptide composed of three glycine and two tryptophan residues. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tryptophylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first glycine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-tryptophan) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid chromatography techniques are used for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tryptophylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Amino acid derivatives activated with carbodiimides or other coupling agents facilitate substitution reactions.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Glycyl-L-tryptophylglycyl-L-tryptophylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based therapies.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-tryptophylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The tryptophan residues play a crucial role in binding to these targets, influencing various biological pathways. The peptide can modulate signaling cascades, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-tryptophan: A simpler dipeptide with similar properties.
Glycyl-L-tyrosine: Another peptide with different amino acid composition but similar applications.
L-tryptophylglycine: A related peptide with one tryptophan and one glycine residue.
Uniqueness
Glycyl-L-tryptophylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two tryptophan residues enhances its binding affinity and potential therapeutic applications compared to simpler peptides.
Properties
CAS No. |
57850-30-3 |
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Molecular Formula |
C28H31N7O6 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H31N7O6/c29-11-24(36)34-22(9-16-12-30-20-7-3-1-5-18(16)20)27(40)32-14-25(37)35-23(28(41)33-15-26(38)39)10-17-13-31-21-8-4-2-6-19(17)21/h1-8,12-13,22-23,30-31H,9-11,14-15,29H2,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t22-,23-/m0/s1 |
InChI Key |
YQHUQQMBSDKSQG-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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